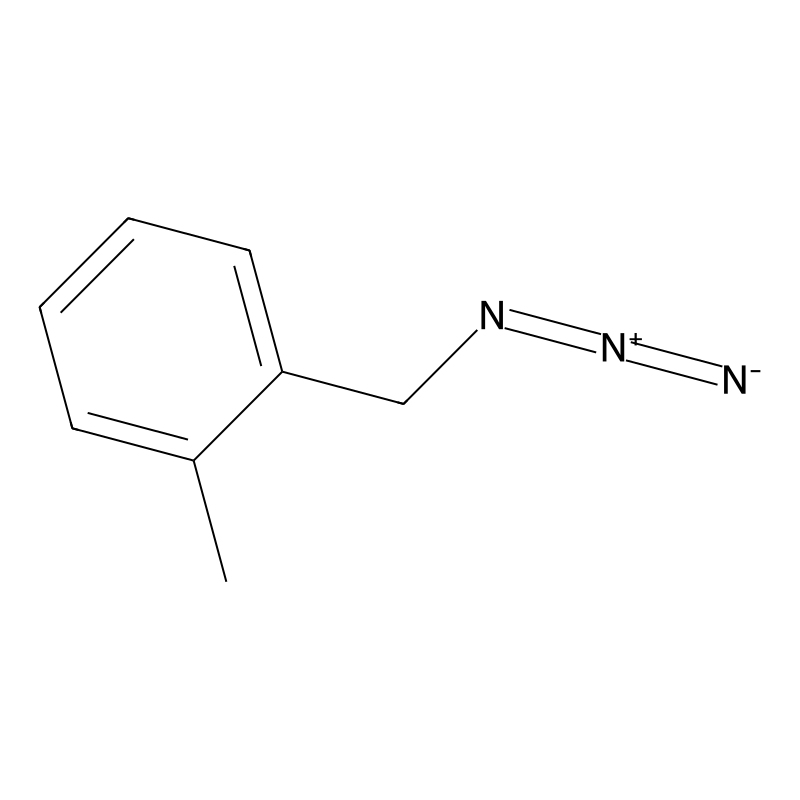1-(Azidomethyl)-2-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalytic Applications
Scientific Field: Coordination Chemistry
Summary of the Application: This compound is used in the synthesis of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications.
Methods of Application: The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides.
Results or Outcomes: The suitability of these molecules as metal ligands for the catalytic Henry reaction was demonstrated with copper and zinc.
Corrosion Inhibition
Scientific Field: Organic Chemistry
Summary of the Application: 1-(Azidomethyl)-2-methylbenzene is used in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine with potential inhibitory activity against acidic corrosion of steels.
Results or Outcomes: The corrosion inhibiting properties of some of these compounds were determined by means of an electrochemical technique.
Metal-Organic Frameworks
Scientific Field: Material Science
Summary of the Application: This compound is used in the synthesis of new metal-organic frameworks (MOFs).
Methods of Application: An azidomethyl-appended benzene dicarboxylic acid (H2bdc-CH2N3) was synthesized and introduced into both IRMOF-1 (IRMOF-1-CH2N3) and UiO-66 (UiO-66-CH2N3) structure types.
Results or Outcomes: The azidomethyl groups in UiO-66-CH2N3 could be reduced using trimethylphosphine and water via Staudinger reduction to primary benzylic amines.
Cross-Linkers in Material Sciences
Summary of the Application: Organic azides, including “1-(Azidomethyl)-2-methylbenzene”, are used as cross-linkers in material sciences.
Methods of Application: The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences.
Results or Outcomes: The propensity of organic azides to release nitrogen by thermal activation or photolysis produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking.
Ligand in Energetic Coordination Compounds
Scientific Field: Inorganic Chemistry
Summary of the Application: This compound is used as a ligand in energetic coordination compounds.
Methods of Application: Shortening the alkyl chain in 1‐(Azidoethyl)‐5H‐tetrazole (AET) to a methylene bridge results in the formation of highly sensitive 1‐(azidomethyl)‐5H‐tetrazole (AzMT), which exhibits a greatly increased enthalpy of formation.
Results or Outcomes: A drastically increased detonation performance is calculated.
1-(Azidomethyl)-2-methylbenzene, also known as o-azidomethyl toluene, is an organic compound with the molecular formula and a molecular weight of approximately 147.18 g/mol. The compound features an azide functional group (-N₃) attached to a benzene ring that also contains a methyl group at the ortho position. Its structure can be represented as follows:
This compound is notable for its potential applications in organic synthesis, particularly in the field of click chemistry due to the reactivity of the azide group.
- Click Chemistry: The azide can undergo Huisgen cycloaddition with alkynes to form triazoles, which are valuable intermediates in pharmaceuticals and materials science.
- Reduction Reactions: Azides can be reduced to amines using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
- Nucleophilic Substitution: The azide group can also be replaced by nucleophiles in suitable conditions, allowing for further functionalization of the aromatic ring.
Research indicates that compounds containing azide groups may exhibit biological activities, including antimicrobial properties. The azide moiety allows for modifications that enhance biological interactions. For example, studies have shown that derivatives of azidomethyl compounds can affect cell adhesion and antimicrobial activity when incorporated into polymeric materials like chitosan .
The synthesis of 1-(azidomethyl)-2-methylbenzene typically involves the following methods:
- From Benzyl Halides: A common approach is to react 2-methylbenzyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This method allows for efficient conversion of the halide to the corresponding azide:
- Via Azide-Alkyne Cycloaddition: The compound can also be synthesized through click chemistry, where an alkyne is reacted with an azide derivative under copper(I) catalysis.
1-(Azidomethyl)-2-methylbenzene has several applications, particularly in:
- Organic Synthesis: It serves as a precursor for synthesizing more complex molecules through click chemistry.
- Material Science: Used in the development of functionalized polymers and coatings due to its reactive azide group.
- Medicinal Chemistry: Potentially useful in drug development due to its ability to form diverse chemical structures through modification.
Several compounds share structural similarities with 1-(azidomethyl)-2-methylbenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Azidomethyl)-4-methylbenzene | C8H9N3 | Azide at para position |
| Benzyl azide | C7H7N3 | Simple azide structure without methyl group |
| 1-Azido-2-naphthylmethane | C11H9N3 | Naphthalene structure enhances stability |
| 1-Azido-3-methylbenzene | C8H9N3 | Azide at meta position |
Uniqueness
1-(Azidomethyl)-2-methylbenzene's uniqueness lies in its ortho-substituted structure, which influences its reactivity and potential interactions compared to other azides. The steric effects introduced by the methyl group adjacent to the azide may lead to distinct chemical behaviors and biological activities not observed in para or meta substituted analogs.
This compound's distinct properties make it a valuable candidate for further research in organic synthesis and material science applications.








